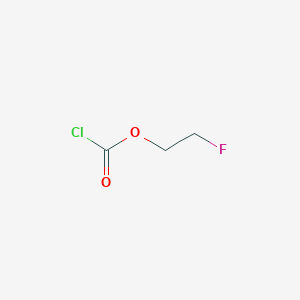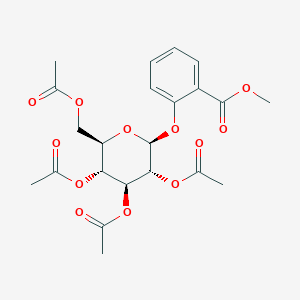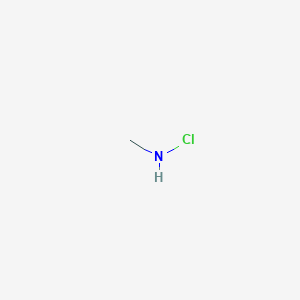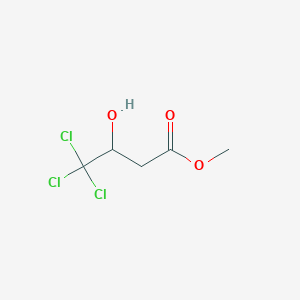
Methyl 4,4,4-trichloro-3-hydroxybutanoate
Übersicht
Beschreibung
Methyl 4,4,4-trichloro-3-hydroxybutanoate, also known as MTHB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a white crystalline solid that is soluble in water and organic solvents. MTHB is commonly used as a reagent in organic synthesis, and its unique chemical properties have made it a valuable tool in scientific research.
Wirkmechanismus
Methyl 4,4,4-trichloro-3-hydroxybutanoate acts as a nucleophilic reagent in organic synthesis, and its unique chemical properties allow it to participate in various reactions. The compound can undergo nucleophilic substitution reactions, esterification reactions, and other organic transformations. Methyl 4,4,4-trichloro-3-hydroxybutanoate can also act as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Methyl 4,4,4-trichloro-3-hydroxybutanoate. However, studies have shown that the compound can act as an inhibitor of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. Methyl 4,4,4-trichloro-3-hydroxybutanoate has also been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4,4,4-trichloro-3-hydroxybutanoate has several advantages as a reagent in organic synthesis. The compound is relatively easy to synthesize, and its unique chemical properties allow it to participate in various reactions. Methyl 4,4,4-trichloro-3-hydroxybutanoate can also be used in asymmetric synthesis, allowing for the production of enantiomerically pure compounds. However, the compound has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research involving Methyl 4,4,4-trichloro-3-hydroxybutanoate. One area of interest is the development of new synthetic methods using Methyl 4,4,4-trichloro-3-hydroxybutanoate as a reagent. Researchers are also interested in exploring the potential applications of Methyl 4,4,4-trichloro-3-hydroxybutanoate in medicinal chemistry, particularly in the development of new drugs. Additionally, there is a need for further research on the biochemical and physiological effects of Methyl 4,4,4-trichloro-3-hydroxybutanoate to better understand its potential applications.
Synthesemethoden
Methyl 4,4,4-trichloro-3-hydroxybutanoate can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of chloroacetyl chloride with methyl acetoacetate, followed by the reaction of the resulting compound with sodium hydroxide and chlorine gas. The final step involves the reaction of the intermediate product with sodium hydroxide and hydrochloric acid to produce Methyl 4,4,4-trichloro-3-hydroxybutanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4,4,4-trichloro-3-hydroxybutanoate has been extensively used in scientific research due to its ability to act as a versatile reagent in organic synthesis. The compound has been used in the synthesis of various natural products, pharmaceutical intermediates, and other organic compounds. Methyl 4,4,4-trichloro-3-hydroxybutanoate has also been used as a starting material for the synthesis of other useful compounds, such as 4,4,4-trichloro-3-hydroxybutyronitrile.
Eigenschaften
IUPAC Name |
methyl 4,4,4-trichloro-3-hydroxybutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl3O3/c1-11-4(10)2-3(9)5(6,7)8/h3,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTOYQCSENFESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(Cl)(Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391033 | |
| Record name | methyl 4,4,4-trichloro-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.46 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,4,4-trichloro-3-hydroxybutanoate | |
CAS RN |
19487-29-7 | |
| Record name | methyl 4,4,4-trichloro-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



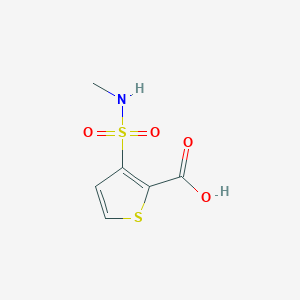
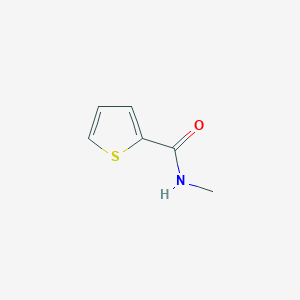
![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)
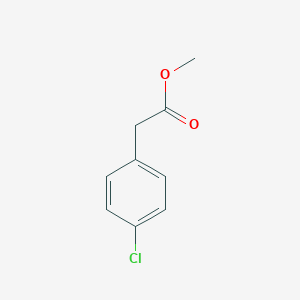

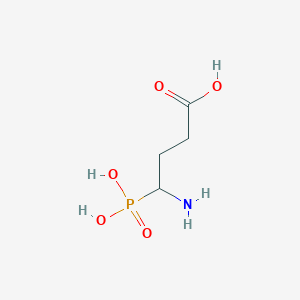
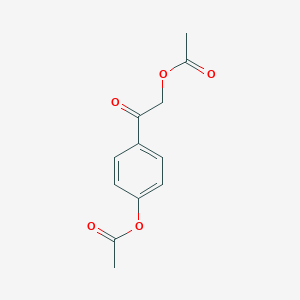
![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)
